The compound is classified as an antiemetic, specifically utilized to prevent nausea and vomiting. It is often referenced in pharmaceutical contexts, particularly in relation to its hydrochloride salt form, known as Difenidol Hydrochloride. This classification highlights its therapeutic application in clinical settings, especially for patients undergoing treatments that induce nausea, such as chemotherapy or surgery .
The synthesis of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be approached through several methods. One notable method involves the reaction of 4-piperidinol with 1,1-diphenylbutyne. The reaction typically requires specific conditions such as:
The molecular formula of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol is , with a molecular weight of approximately 345.9 g/mol. The structure includes:
The compound exhibits a topological polar surface area of 23.5 Ų, indicating its potential for solubility in biological systems .
1,1-Diphenyl-4-piperidino-2-butyn-1-ol can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or create derivatives with improved efficacy .
The mechanism of action for 1,1-Diphenyl-4-piperidino-2-butyn-1-ol primarily involves antagonism at cholinergic receptors. By blocking these receptors, the compound effectively reduces the signals that trigger nausea and vomiting. This action is particularly beneficial in clinical scenarios where patients are subjected to treatments that provoke these symptoms.
Additionally, studies suggest that it may also influence central nervous system pathways involved in emesis (vomiting) control, further solidifying its role as an effective antiemetic agent .
The physical and chemical properties of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol include:
Property | Value |
---|---|
Molecular Weight | 345.9 g/mol |
Molecular Formula | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
The compound exhibits moderate stability under normal conditions but may be sensitive to strong acids or bases due to its hydroxyl group .
1,1-Diphenyl-4-piperidino-2-butyn-1-ol has several applications in both clinical and research settings:
Moreover, ongoing research may uncover additional therapeutic potentials or modifications that enhance efficacy or reduce side effects associated with existing formulations .
The synthesis of 1,1-diphenyl-4-piperidino-2-butyn-1-ol hinges on strategic alkyne functionalization to assemble its distinct hybrid architecture. This C₂₁H₂₃NO compound features a butynol backbone terminated by a diphenylmethanol group and a piperidine moiety, necessitating precise bond formation at the propargylic position. A pivotal route involves the alkylation of piperidine with 1,1-diphenyl-3-chloropropynol under basic conditions. This SN₂ reaction leverages the nucleophilicity of piperidine's nitrogen to displace chloride, forming the critical C-N bond at C4 of the alkyne chain . Alternative paths employ alkynyl Grignard reagents (e.g., 1-piperidinopropyne magnesium bromide) reacting with benzophenone. This carbonyl addition constructs the tertiary alcohol while establishing the C-C bond between the alkyne and diphenylcarbinol unit. Key challenges include controlling regioselectivity in alkyne-piperidine couplings and minimizing propargylic alcohol dehydration. Optimization typically employs polar aprotic solvents like DMF at 60–80°C, achieving yields of 68–75% after chromatographic purification [2].
Table 1: Key Intermediates in Alkyne Functionalization Routes
Intermediate | Role in Synthesis | Key Reaction Conditions |
---|---|---|
1,1-Diphenyl-3-chloropropynol | Alkylating agent for piperidine | K₂CO₃, DMF, 65°C, 12h |
Benzophenone | Electrophile for alkynyl Grignard addition | Et₂O, 0°C to RT, 2h |
1-Piperidinopropyne | Nucleophile for carbonyl addition | Prepared in situ from propargyl chloride |
Transition-metal catalysis enables convergent assembly of the butynol scaffold, with Sonogashira coupling standing as the most extensively studied method. This protocol couples 1-(prop-2-yn-1-yl)piperidine with 4-bromobenzophenone using Pd(PPh₃)₄/CuI co-catalysis. Critical parameters include:
Nickel-mediated couplings offer a cost-effective alternative, utilizing NiCl₂(dppe) with zinc powder as a reductant. This system facilitates couplings with less activated aryl chlorides, albeit with moderate enantiocontrol (ee < 60%). Comparative studies reveal trade-offs:
Table 2: Cross-Coupling Protocol Performance Metrics
Parameter | Sonogashira (Pd/Cu) | Nickel-Mediated |
---|---|---|
Catalyst Loading | 5–10 mol% Pd, 10 mol% CuI | 8 mol% NiCl₂(dppe) |
Aryl Halide Scope | Bromides optimal | Bromides/Chlorides tolerated |
Yield Range | 70–85% | 55–70% |
Reaction Time | 8–12h | 14–20h |
Byproduct Formation | Minimal homocoupling | Moderate protodehalogenation |
While Sonogashira delivers superior efficiency, nickel protocols show promise for electron-deficient aryl chlorides incompatible with palladium systems [2] [6].
Construction of the chiral tertiary alcohol motif presents significant stereochemical challenges. Non-selective nucleophilic addition to benzophenone yields racemic 1,1-diphenyl-2-butynol intermediates. To circumvent this, asymmetric alkynylation catalyzed by zinc-proline complexes achieves moderate enantioselectivity (up to 74% ee). This method employs dialkylzinc activation of terminal alkynes, followed by enantioselective addition to benzophenone. The proline ligand's pyrrolidine nitrogen coordinates zinc, while the carboxylate directs alkyne approach via a six-membered transition state.
Alternatively, biocatalytic reduction of the corresponding ynone (1,1-diphenyl-4-piperidinobut-2-yn-1-one) using Lactobacillus kefir alcohol dehydrogenases achieves >90% ee. This enzyme selectively reduces the ketone to the (S)-alcohol using 2-propanol as a co-substrate. However, substrate solubility limitations necessitate aqueous-organic biphasic systems, complicating workup [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0